

Application Notes and Protocols: Deprotonation of 1,3,5-Trithiane with n-Butyllithium

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Compound of Interest

Compound Name: *1,3,5-Trithiane*

Cat. No.: *B122704*

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Introduction

1,3,5-Trithiane, a cyclic trimer of thioformaldehyde, serves as a versatile building block in organic synthesis.^[1] Its synthetic utility is significantly enhanced through deprotonation with a strong base, such as n-butyllithium (n-BuLi), to generate the corresponding 2-lithio-**1,3,5-trithiane**. This lithiated intermediate functions as a nucleophilic formaldehyde equivalent, a concept known as "umpolung" or reactivity inversion.^[1] This application note provides detailed protocols for the generation of 2-lithio-**1,3,5-trithiane** and its subsequent reaction with electrophiles, a key transformation in the synthesis of complex organic molecules, including those with potential therapeutic applications.^[2]

The chemistry of lithiated trithianes is analogous to the well-established Corey-Seebach reaction involving 1,3-dithianes, providing a powerful tool for carbon-carbon bond formation. The resulting substituted trithianes can be subsequently hydrolyzed to unveil a carbonyl functionality, making this a strategic approach for the synthesis of aldehydes and ketones.

Data Presentation

Table 1: Reagents for Deprotonation of 1,3,5-Trithiane

Reagent	Formula	Molar Mass (g/mol)	Concentrati on	Amount	Moles (mmol)
1,3,5-Triphosphorus	C ₃ H ₆ S ₃	138.27	-	1.38 g	10.0
n-Butyllithium	C ₄ H ₉ Li	64.06	2.5 M in hexanes	4.4 mL	11.0
Tetrahydrofuran an (THF), anhydrous	C ₄ H ₈ O	72.11	-	50 mL	-

Table 2: Typical Reaction Conditions for Deprotonation and Alkylation

Parameter	Value	Notes
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Deprotonation		
Temperature	-20 °C to 0 °C	Reaction is typically initiated at lower temperatures and may be allowed to warm.
Reaction Time	1 - 2 hours	Stirring under inert atmosphere to ensure complete formation of the lithiated species.
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Alkylation		
Electrophile	Alkyl halide, Aldehyde, Ketone, etc.	1.0 - 1.1 equivalents relative to 1,3,5-triphosphorus.
Temperature	-78 °C to room temp.	Dependent on the reactivity of the electrophile.
Reaction Time	1 - 12 hours	Monitored by TLC or LC-MS for consumption of the starting material.
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Experimental Protocols

Protocol 1: Generation of 2-Lithio-1,3,5-Trithiane

This protocol details the formation of the nucleophilic 2-lithio-1,3,5-trithiane intermediate.

Materials:

- **1,3,5-Trithiane** (1.38 g, 10.0 mmol)
- Anhydrous tetrahydrofuran (THF, 50 mL)
- n-Butyllithium (2.5 M in hexanes, 4.4 mL, 11.0 mmol)
- Round-bottom flask (100 mL), flame-dried
- Magnetic stirrer and stir bar
- Septa and needles
- Argon or nitrogen gas inlet
- Low-temperature bath (e.g., dry ice/acetone or ice/salt)

Procedure:

- Reaction Setup: A 100-mL round-bottom flask equipped with a magnetic stir bar is thoroughly flame-dried under a stream of inert gas (argon or nitrogen) and allowed to cool to room temperature.
- Reagent Addition: The flask is charged with **1,3,5-trithiane** (1.38 g, 10.0 mmol). Anhydrous THF (50 mL) is then added via syringe.
- Cooling: The resulting solution is stirred until the trithiane dissolves and then cooled to -20 °C using a suitable cooling bath.
- Lithiation: n-Butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) is added dropwise to the stirred solution via syringe over approximately 10-15 minutes. The internal temperature should be maintained below -10 °C during the addition.

- Reaction: The reaction mixture is stirred at -20 °C to 0 °C for 1-2 hours to ensure the complete formation of 2-lithio-**1,3,5-trithiane**. The resulting solution is typically colorless to pale yellow.

Protocol 2: Alkylation of 2-Lithio-1,3,5-Trithiane with an Alkyl Halide

This protocol describes the subsequent reaction of the lithiated intermediate with an electrophile, using an alkyl halide as an example.

Materials:

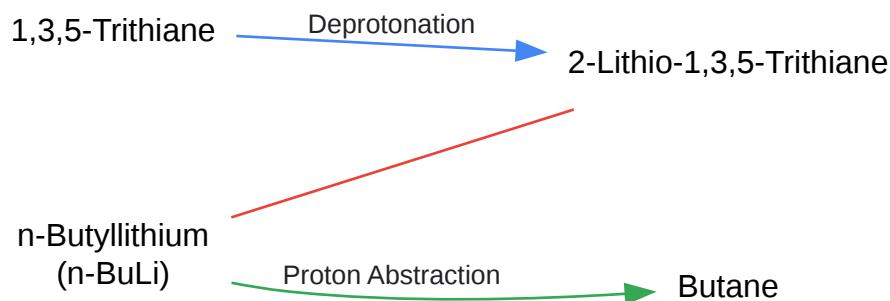
- Solution of 2-lithio-**1,3,5-trithiane** (from Protocol 1)
- Alkyl halide (e.g., benzyl bromide, 1.1 equivalents, 11.0 mmol)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Separatory funnel
- Drying agent (e.g., anhydrous sodium sulfate)
- Rotary evaporator

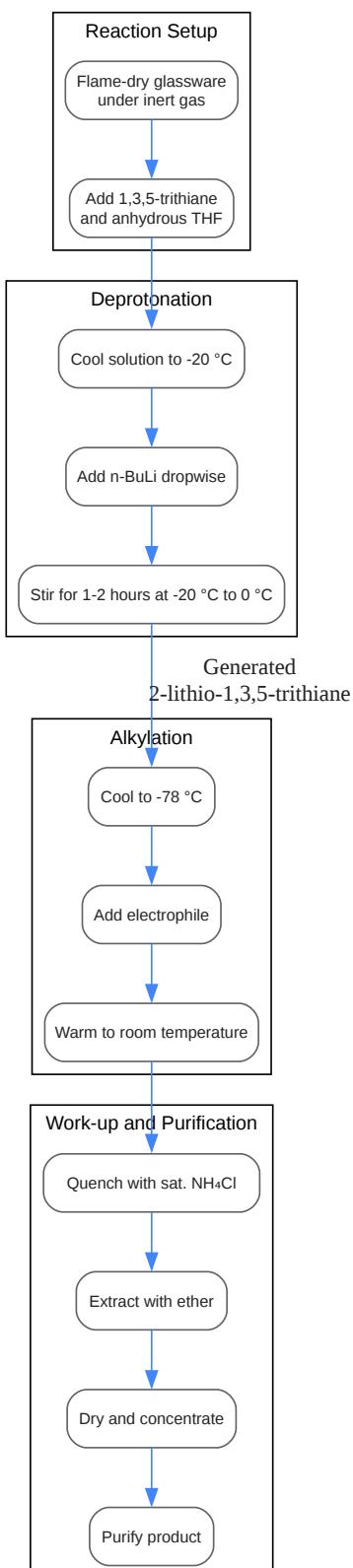
Procedure:

- Electrophile Addition: The solution of 2-lithio-**1,3,5-trithiane** is cooled to -78 °C (dry ice/acetone bath). The alkyl halide (11.0 mmol), dissolved in a minimal amount of anhydrous THF, is added dropwise.
- Reaction: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm slowly to room temperature overnight.

- Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
- Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 30 mL).
- Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

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References

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- 2. chemimpex.com [chemimpex.com]
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